![molecular formula C21H24N4O B2891454 3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide CAS No. 862810-18-2](/img/structure/B2891454.png)

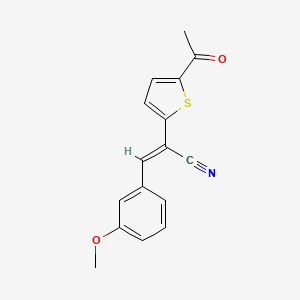

3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo [1,2- a ]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .

Molecular Structure Analysis

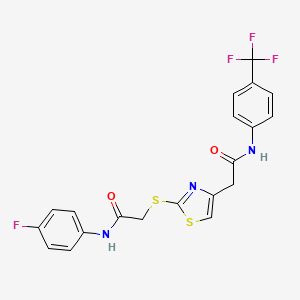

The molecular structure of this compound includes a cyclopentyl group attached to a propanamide moiety, which is further connected to an imidazo[1,2-a]pyrimidin-2-yl group and a 2-methylphenyl group.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.45. Further physical and chemical properties are not specified in the available resources.

Wissenschaftliche Forschungsanwendungen

1. Potential in Anticancer Research

A study by Abdel-Hafez (2007) focused on substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives for developing new antineoplastic agents. The research synthesized various derivatives, revealing that some showed significant antineoplastic activity against specific cell lines, highlighting the potential of imidazo[1,2-a]pyrimidine derivatives in cancer treatment (Abdel-Hafez, 2007).

2. Antiviral Applications

Gueiffier et al. (1996) synthesized C-3 acyclic nucleoside analogues of imidazo[1,2-a]pyridine and pyrimidine, demonstrating specific activity against cytomegalovirus and varicella-zoster virus. This suggests a role for imidazo[1,2-a]pyrimidine derivatives in antiviral therapies (Gueiffier et al., 1996).

3. Inhibition of Cell Proliferation and Apoptosis Induction

Almeida et al. (2018) studied novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy. The compounds exhibited high cytotoxicity and were found to inhibit cell proliferation and induce apoptosis, offering insights into the use of imidazo[1,2-a]pyrimidine derivatives in targeted cancer therapies (Almeida et al., 2018).

4. Role in Diabetes Treatment

Moustafa et al. (2021) explored carboximidamides linked with pyrimidine moiety for anti-hyperglycemic effects. Their research showed that certain compounds significantly reduced blood glucose levels, suggesting a potential application in diabetes treatment (Moustafa et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is intended for research use only and is not intended for human or veterinary use.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyrimidine derivatives, have been reported to target enzymes like cyclooxygenase-2 (cox-2) .

Mode of Action

For instance, certain imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit COX-2 , which plays a crucial role in inflammation and pain.

Biochemical Pathways

For instance, imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the COX-2 enzyme, thereby affecting the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Result of Action

For instance, certain imidazo[1,2-a]pyrimidine derivatives have been reported to show significant inhibitory effects against the COX-2 enzyme .

Eigenschaften

IUPAC Name |

3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-15-7-9-17(19-14-25-12-4-11-22-21(25)24-19)13-18(15)23-20(26)10-8-16-5-2-3-6-16/h4,7,9,11-14,16H,2-3,5-6,8,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLFRRXFFYXBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2891381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

![2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)

![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)